N-methyl-1-(trifluoromethyl)piperidin-3-amine
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Overview
Description
N-methyl-1-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. For example, the reaction of N-methylpiperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-methyl-1-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(trifluoromethyl)piperidin-4-amine
- N-methyl-1-(trifluoromethyl)piperidin-2-amine
- N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine
Uniqueness
N-methyl-1-(trifluoromethyl)piperidin-3-amine is unique due to the specific position of the trifluoromethyl group on the piperidine ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H13F3N2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
N-methyl-1-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-11-6-3-2-4-12(5-6)7(8,9)10/h6,11H,2-5H2,1H3 |
InChI Key |
LSZLJCGASLAYBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C(F)(F)F |
Origin of Product |
United States |
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